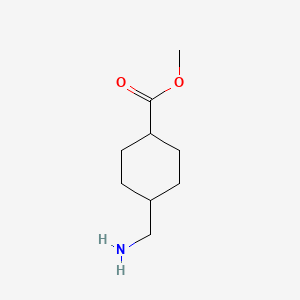
3-Fluor-5-(Trifluormethyl)pyridin-2-carbonitril
Übersicht
Beschreibung
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound with the CAS Number: 80194-71-4 . It has a molecular weight of 190.1 and its IUPAC name is 3-fluoro-5-(trifluoromethyl)-2-pyridinecarbonitrile . It is a solid at ambient temperature .
Synthesis Analysis
The synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . Various methods of synthesizing related compounds have been reported .Molecular Structure Analysis
The InChI code for 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is 1S/C7H2F4N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H . The key to this InChI code is APIYAXCKQVOAAR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Fluorierte Bausteine
“3-Fluor-5-(Trifluormethyl)pyridin-2-carbonitril” ist ein fluorierter Baustein . Fluorierte Verbindungen besitzen einzigartige Eigenschaften, die sie in verschiedenen Bereichen wertvoll machen, darunter Pharmazeutika, Agrochemikalien und Funktionsmaterialien .
Synthese von aktiven Agrochemikalien
Trifluormethylpyridine, einschließlich “this compound”, sind wichtige Strukturmotive in aktiven Agrochemikalien . Sie werden zum Schutz von Pflanzen vor Schädlingen eingesetzt .
Synthese von aktiven Pharmazeutika
Trifluormethylpyridine werden auch in der pharmazeutischen Industrie eingesetzt . Mehrere pharmazeutische und veterinärmedizinische Produkte, die den Trifluormethylpyridin-Rest enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Synthese von Metall-organischen Gerüsten (MOFs)
Trifluormethylpyridine können zur Synthese von Metall-organischen Gerüsten (MOFs) verwendet werden . MOFs sind eine Klasse von Verbindungen, die aus Metallionen oder -clustern bestehen, die an organische Liganden koordiniert sind, um ein- bis dreidimensionale Strukturen zu bilden.
Synthese von Methiodidsalzen
Trifluormethylpyridine können zur Synthese von Methiodidsalzen verwendet werden . Methiodidsalze werden in verschiedenen chemischen Reaktionen als Quelle für Iodidionen eingesetzt.
Produktion von Pflanzenschutzmitteln
2,3-Dichlor-5-(Trifluormethyl)pyridin (2,3,5-DCTF), ein Derivat des Trifluormethylpyridins, wird bei der Herstellung mehrerer Pflanzenschutzmittel verwendet . Es wird durch direkte Chlorierung und Fluorierung von 3-Picolin gewonnen, gefolgt von aromatischer Kernchlorierung des Pyridinrings .
Wirkmechanismus
Target of Action
Trifluoromethylpyridines (tfmps), a group to which this compound belongs, are known to have applications in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have significant impacts in the agrochemical industry, suggesting they may interact with biochemical pathways related to pest control .
Pharmacokinetics
The presence of fluorine in organic compounds is known to influence their pharmacokinetic properties, often enhancing their metabolic stability and improving their ability to penetrate biological membranes .
Result of Action
Tfmp derivatives are known to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides , suggesting that they may exert toxic effects on pests.
Safety and Hazards
The safety information for 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile includes the following hazard statements: H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P271, P261, and P280 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in enzyme inhibition and activation processes, which can significantly impact biochemical pathways. For instance, it has been observed to interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions . These effects on cellular metabolism and gene expression highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic strategies .
Molecular Mechanism
The molecular mechanism of action of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding interactions often involve the formation of hydrogen bonds and other non-covalent interactions with the target biomolecules . These interactions can lead to conformational changes in the biomolecules, affecting their activity and function . Additionally, 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to cause alterations in cellular functions, which may be due to the accumulation of degradation products .
Dosage Effects in Animal Models
The effects of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s effects change significantly at certain dosage levels . These findings highlight the importance of careful dosage control in experimental studies involving this compound .
Metabolic Pathways
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by altering the activity of key enzymes in these pathways . For example, it has been shown to interact with enzymes involved in the synthesis and degradation of important metabolites, leading to changes in metabolite levels . These interactions can have significant effects on overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile within cells and tissues are critical for its biochemical activity . This compound is known to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in certain compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is an important factor that determines its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism . The subcellular localization of this compound is thus a key determinant of its biochemical effects .
Eigenschaften
IUPAC Name |
3-fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIYAXCKQVOAAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510461 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80194-71-4 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80194-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)
![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)
![3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1316416.png)





